I-CBP112 (hydrochloride)
Description
Molecular Formula and Physicochemical Properties
The hydrochloride salt form of I-CBP112 exhibits the molecular formula C27H37ClN2O5, representing the addition of hydrochloric acid to the free base compound. The free base form of I-CBP112 possesses the molecular formula C27H36N2O5, indicating the presence of twenty-seven carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and five oxygen atoms in its core structure. This molecular composition reflects the complex heterocyclic architecture characteristic of modern bromodomain inhibitors.
The molecular weight of I-CBP112 hydrochloride is reported as 505.0-505.1 grams per mole, while the free base form exhibits a molecular weight of 468.59 grams per mole. The Chemical Abstracts Service has assigned the registry number 2147701-33-3 to the hydrochloride salt form, while the free base carries the identifier 1640282-31-0. These standardized identifiers facilitate precise identification and procurement of the compound from various suppliers.
The systematic chemical nomenclature for I-CBP112 hydrochloride is 1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one hydrochloride. This comprehensive name reflects the complex structural architecture incorporating a benzoxazepine core, dimethoxyphenyl substituent, and methylpiperidine moiety. Alternative nomenclature systems and commercial designations include various abbreviated forms and catalog numbers used by different suppliers.
The compound demonstrates excellent chemical purity, with commercial preparations typically achieving greater than 98% purity as determined by high-performance liquid chromatography analysis. This high purity level is essential for reliable experimental results and consistent biological activity measurements across different research applications.
Properties
Molecular Formula |
C27H36N2O5 · HCl |
|---|---|
Molecular Weight |
505.1 |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 |
InChI Key |
NZYYXGVOYOZTHZ-FYZYNONXSA-N |
SMILES |
COC1=C(OC)C=C(C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2)C=C1.Cl |
Synonyms |
(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Mechanisms of Action :
- Inhibition of ABC transporters : I-CBP112 suppresses transcription of ATP-binding cassette (ABC) transporters (e.g., ABCC1, ABCG2), reducing drug efflux and enhancing intracellular accumulation of chemotherapeutics .
- Modulation of histone acetylation : At low micromolar concentrations (EC50 ≈ 2 μM), I-CBP112 stimulates p300/CBP-mediated acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 23 (H3K23ac), paradoxically promoting chromatin relaxation while repressing specific gene subsets .
- Antiproliferative effects : I-CBP112 induces G0/G1 cell cycle arrest and apoptosis in leukemia, prostate cancer, and triple-negative breast cancer (TNBC) cells (IC50: 5.5–12.4 μM) .
Comparison with Similar Compounds
2.1. Structural and Functional Selectivity
Key Insights :
- Selectivity : I-CBP112 and SGC-CBP30 exhibit high specificity for CBP/p300 over BET bromodomains (e.g., BRD4), unlike pan-BET inhibitors like JQ1 .
- Epigenetic Modulation : Unlike CBP30, I-CBP112 uniquely enhances H3K18ac via p300/CBP activation, a mechanism absent in BET inhibitors .
2.2. Anticancer Efficacy
IC50 Values in Cancer Models :
| Cell Line | I-CBP112 (IC50) | SGC-CBP30 (IC50) | JQ1 (IC50) |
|---|---|---|---|
| Leukemia (MLL-AF9+) | 5.5 ± 1.1 μM | 2.5 μM | 0.1–0.5 μM |
| Prostate (LNCaP) | 12.4 μM | 8.2 μM | >10 μM |
| TNBC (MDA-MB-231) | 9.1 ± 1.2 μM | Not reported | 0.3 μM |
Synergy with Chemotherapeutics :
- I-CBP112 reduces IC50 values of doxorubicin, cisplatin, and methotrexate by 8.6–78.2-fold in lung (A549) and liver (HepG2) cancer cells via ABC transporter inhibition .
- In prostate cancer, 100 nM A-485 (p300/CBP acetyltransferase inhibitor) synergizes with I-CBP112, lowering its IC50 from 12.4 μM to 3.9 μM .
Comparison with BET Inhibitors :
- JQ1 shows superior potency in MYC-driven cancers but fails to downregulate ABC transporters, limiting its utility in MDR settings .
- I-CBP112 and SGC-CBP30 overcome this by directly targeting ABC gene promoters, reducing drug efflux .
2.3. Mechanistic Divergence
Clinical and Preclinical Considerations
Preparation Methods
Core Synthetic Pathway
While detailed synthetic protocols for I-CBP112 (hydrochloride) remain proprietary, its structure (C₂₇H₃₆N₂O₅·HCl, MW 505.1 Da) and canonical SMILES notation (COC1=C(OC)C=C(C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2)C=C1.Cl) provide critical insights into its synthesis. The molecule features a central oxazepine ring substituted with methoxy groups, a dimethylaminoethyl side chain, and a tertiary amine hydrochloride salt. Retrosynthetic analysis suggests the following key steps:
-
Oxazepine Ring Formation : Cyclization of a precursor containing a seven-membered heterocycle, likely via nucleophilic substitution or ring-closing metathesis.
-
Side Chain Introduction : Installation of the dimethylaminoethyl and carbamoylpropionamide moieties through alkylation or Michael addition reactions.
-
Salt Formation : Protonation of the tertiary amine with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.
Stereochemical Considerations
The stereochemistry of the oxazepine ring is critical for binding affinity. X-ray crystallography confirms that the (R)-isomer preferentially interacts with the CBP bromodomain’s acetyl-lysine binding pocket, forming hydrogen bonds with Asn1168 and Tyr1125. Enantioselective synthesis likely employs chiral catalysts or resolution techniques to ensure >99% enantiomeric excess.
Analytical Characterization
Affinity and Selectivity Profiling
I-CBP112’s binding kinetics were validated using multiple biophysical assays:
| Parameter | CBP Bromodomain | EP300 Bromodomain | BET Bromodomains |
|---|---|---|---|
| K<sub>D</sub> (ITC) | 151 ± 6 nM | 167 ± 8 nM | >10 μM |
| ΔT<sub>m</sub> | +12.5°C | +11.8°C | +2.1°C (BRD4(1)) |
Isothermal titration calorimetry (ITC) and temperature shift assays confirmed submicromolar affinity for CBP/p300, with minimal off-target activity against BET proteins. Biolayer interferometry (BLI) further validated a K<sub>D</sub> of 142 nM for CBP, aligning with ITC results.
Structural Validation
A 1.6 Å resolution X-ray crystal structure (PDB: 5J58) revealed critical interactions:
-
The oxazepine carbonyl mimics acetyl-lysine, hydrogen bonding with Asn1168.
-
Five conserved water molecules mediate interactions between the inhibitor and hydrophobic residues (Leu1174, Val1175).
-
The dimethylaminoethyl side chain occupies a solvent-exposed region, minimizing steric clashes.
Formulation and Stability
| Solvent | Solubility (mg/ml) | Storage Conditions |
|---|---|---|
| Dimethyl sulfoxide | 16 | -20°C, desiccated, 1 month |
| Ethanol | 16 | -20°C, desiccated, 1 month |
| PBS (pH 7.2) | 10 | 4°C, 1 week |
Lyophilized powder remains stable for ≥6 months at -80°C. Repeated freeze-thaw cycles degrade potency by >20% after 3 cycles.
In Vivo Formulation
For preclinical studies, a 10 mg/kg dose is prepared by:
-
Dissolving I-CBP112 in DMSO (16 mg/ml).
-
Diluting in corn oil (1:4 v/v) to achieve final DMSO concentration ≤20%.
-
Filter-sterilizing (0.22 μm) before intraperitoneal administration.
Quality Control Assays
TR-FRET Binding Assay
Cayman Chemical’s TR-FRET Assay Kit (Item No. 600850) is the gold standard for quantifying CBP bromodomain inhibition:
| Component | Concentration | Incubation Time | Detection Method |
|---|---|---|---|
| CBP Europium Chelate | 2 nM | 1 hour, RT | TR-FRET (340/665 nm) |
| Ligand/APC Acceptor Mixture | 10 nM |
The assay’s Z´ factor of 0.85 ± 0.03 ensures high reproducibility. I-CBP112 shows an IC₅₀ of 140 nM in this system.
HPLC Purity Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity, with retention time (t<sub>R</sub>) = 12.3 minutes.
Pharmacological Validation
In Vitro Efficacy
Q & A
Q. What is the mechanism by which I-CBP112 modulates histone acetylation in nucleosomes?
I-CBP112 competitively inhibits acetyl-lysine interactions with the bromodomains of CBP/p300, thereby altering histone acetylation dynamics. Experimental validation using Western blotting (e.g., H3K18Ac markers) demonstrates dose-dependent effects: low concentrations (5–40 μM) enhance acetylation, while higher concentrations (>80 μM) reduce efficacy due to potential steric hindrance or off-target effects .
Q. What are the optimal concentrations of I-CBP112 for in vitro studies targeting CBP/p300?
In leukemia cell models, the IC50 for CBP/p300 inhibition is 5.5 ± 1.1 μM. For nucleosome acetylation assays, concentrations between 5–40 μM show significant modulation, whereas >80 μM may reverse effects. Dose-response curves and viability assays (e.g., MTT) are recommended to determine cell-type-specific tolerability .
Q. How can researchers validate the target specificity of I-CBP112 in experimental settings?
Co-crystallography (1.6 Å resolution) confirms that the (R)-isomer of I-CBP112 mimics acetyl-lysine binding to the CBP bromodomain. Competitive binding assays (e.g., fluorescence polarization) and selectivity profiling against BET bromodomains or GPCRs (e.g., α1A, 5HT1) are critical to rule out off-target interactions .
Advanced Research Questions
Q. How should experimental designs account for synergistic effects when combining I-CBP112 with other epigenetic inhibitors?
Co-treatment studies with HAT inhibitors (e.g., A-485) require careful titration. For example, I-CBP112 reduces the IC50 of A-485rs from 440 nM to 390 nM in H3K18Ac suppression assays. Use normalized isobolograms or Chou-Talalay synergy analysis to quantify interactions, and validate with chromatin immunoprecipitation (ChIP) for target gene repression .
Q. How can non-linear dose-response relationships (e.g., reduced efficacy at high concentrations) be interpreted in I-CBP112 studies?
Biphasic responses may arise from secondary binding sites or compensatory pathways. For example, at >80 μM, I-CBP112’s acetylation-enhancing effects diminish, possibly due to aggregation or disruption of co-activator complexes. Include negative controls (e.g., bromodomain-deleted mutants) and monitor downstream markers (e.g., β-catenin, MEIS1) to distinguish primary vs. secondary effects .
Q. What methodologies are recommended to assess I-CBP112’s impact on Wnt/β-catenin signaling in leukemia models?
Transcriptomic profiling (RNA-seq) and qPCR of Wnt targets (e.g., MEIS1, CCND1, HOXA cluster genes) after I-CBP112 treatment reveal dose-dependent repression. Combine with functional assays, such as colony-forming unit (CFU) assays, to correlate gene expression changes with impaired leukemic self-renewal .
Q. How does I-CBP112 influence chromatin remodeling crosstalk with BAF complexes?
I-CBP112 reduces histone acetylation, indirectly enhancing BAF complex accessibility to chromatin. Use chromatin fractionation assays and proximity ligation (PLA) to study BAF localization. Co-treatment with BAF inhibitors (e.g., PFI-3) can dissect acetylation-dependent vs. independent remodeling mechanisms .
Q. What structural features of I-CBP112 guide its rational optimization for enhanced potency?
The cocrystal structure reveals critical hydrogen bonds between I-CBP112’s (R)-isomer and Asn1168/Trp1181 residues in CBP. Structure-activity relationship (SAR) studies should focus on modifying the benzodiazepine core to improve binding kinetics while maintaining selectivity .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
